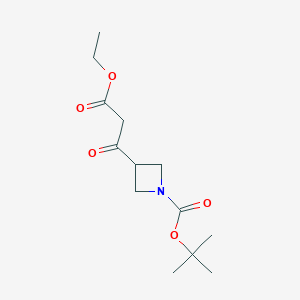

1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(3-ethoxy-3-oxopropanoyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)6-10(15)9-7-14(8-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHLSSKQJCGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, a valuable β-keto ester intermediate in medicinal chemistry. The document details the strategic approach, underlying reaction mechanisms, and step-by-step experimental protocols for the synthesis of the requisite starting materials, 1-Boc-3-azetidinone and ethyl diazoacetate, and their subsequent Lewis acid-catalyzed coupling to yield the target compound. Emphasis is placed on the causal relationships behind experimental choices, safety considerations, and thorough characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important building block.

Introduction: Strategic Importance of this compound

The azetidine scaffold is a privileged structural motif in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and target engagement.[1] The incorporation of a β-keto ester functionality at the 3-position of the N-Boc protected azetidine ring, as in this compound, furnishes a versatile intermediate amenable to a wide array of subsequent chemical transformations. This includes, but is not limited to, alkylations, acylations, and cyclization reactions to construct more complex heterocyclic systems. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthesis and allows for facile deprotection under acidic conditions, revealing the secondary amine for further functionalization.[2]

This guide will delineate a robust synthetic strategy centered on the Lewis acid-catalyzed reaction between 1-Boc-3-azetidinone and ethyl diazoacetate. This approach is predicated on the well-established reactivity of diazo compounds in the presence of Lewis acids to effect the homologation of ketones to their corresponding β-keto esters.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to two key starting materials: 1-Boc-3-azetidinone and a two-carbon electrophilic building block, which can be conceptually derived from ethyl diazoacetate.

Figure 1: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves three primary stages:

-

Synthesis of 1-Boc-3-azetidinone: This is typically achieved through the oxidation of the commercially available 1-Boc-3-hydroxyazetidine.[3][4]

-

Synthesis of Ethyl Diazoacetate: A crucial, yet hazardous, reagent prepared via the diazotization of ethyl glycinate hydrochloride.[5]

-

Lewis Acid-Catalyzed Coupling: The core transformation involving the reaction of 1-Boc-3-azetidinone with ethyl diazoacetate to construct the desired β-keto ester.

Synthesis of Starting Materials

Synthesis of 1-Boc-3-azetidinone

The preparation of 1-Boc-3-azetidinone is most commonly and efficiently achieved through the oxidation of 1-Boc-3-hydroxyazetidine. A variety of oxidation protocols can be employed, with Swern oxidation or a modified procedure using a combination of an activating agent like oxalyl chloride or trifluoroacetic anhydride and a mild oxidant such as dimethyl sulfoxide (DMSO) being prevalent.[4]

Experimental Protocol: Oxidation of 1-Boc-3-hydroxyazetidine

-

To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise, ensuring the internal temperature remains below -65 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in DCM dropwise, maintaining the temperature below -65 °C.

-

Stir the reaction mixture at -78 °C for 45 minutes.

-

Add triethylamine (5.0 eq.) dropwise, and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-azetidinone as a white to off-white solid.[4]

| Reagent/Solvent | Molar Eq. | Purity | Source |

| 1-Boc-3-hydroxyazetidine | 1.0 | ≥97% | Commercial |

| Oxalyl Chloride | 1.2 | ≥98% | Commercial |

| Dimethyl Sulfoxide | 2.2 | Anhydrous | Commercial |

| Triethylamine | 5.0 | ≥99% | Commercial |

| Dichloromethane | - | Anhydrous | Commercial |

Table 1: Reagents for the synthesis of 1-Boc-3-azetidinone.

Synthesis and Safe Handling of Ethyl Diazoacetate

Ethyl diazoacetate (EDA) is a versatile reagent but is also potentially explosive and toxic.[5] Its synthesis and handling require strict adherence to safety protocols. The most common laboratory-scale preparation involves the diazotization of ethyl glycinate hydrochloride with sodium nitrite in an acidic aqueous medium.[5]

WARNING: Ethyl diazoacetate is a potentially explosive and toxic compound. All operations should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating concentrated solutions of EDA.

Experimental Protocol: Synthesis of Ethyl Diazoacetate

-

In a flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve ethyl glycinate hydrochloride (1.0 eq.) in water.

-

Add an immiscible organic solvent such as dichloromethane or diethyl ether.

-

Cool the biphasic mixture to 0 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, slowly add a dilute acid (e.g., 10% H₂SO₄) dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 1-2 hours at 0-5 °C.

-

Separate the organic layer and wash it carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and use the resulting solution of ethyl diazoacetate directly in the next step. It is strongly recommended to avoid distillation of EDA due to its explosive nature.[5]

| Reagent/Solvent | Molar Eq. | Purity | Source |

| Ethyl Glycinate HCl | 1.0 | ≥98% | Commercial |

| Sodium Nitrite | 1.1 | ≥97% | Commercial |

| Sulfuric Acid (10%) | - | - | Prepared |

| Dichloromethane | - | Reagent Grade | Commercial |

Table 2: Reagents for the synthesis of ethyl diazoacetate.

Core Synthesis: Lewis Acid-Catalyzed Coupling

The central transformation in this synthesis is the reaction of 1-Boc-3-azetidinone with ethyl diazoacetate. This reaction is a homologation, where a -CH(CO₂Et) group is inserted adjacent to the carbonyl group of the ketone. This is typically catalyzed by a Lewis acid.

Mechanistic Rationale

The mechanism of this reaction involves the activation of the ketone by the Lewis acid, followed by nucleophilic attack of the diazo compound. Subsequent rearrangement and expulsion of dinitrogen gas lead to the formation of the β-keto ester.

Figure 2: Simplified mechanism of Lewis acid-catalyzed homologation.

A variety of Lewis acids can be employed to catalyze this transformation, including boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄). The choice of Lewis acid can influence the reaction rate and selectivity. For cyclic ketones, BF₃·OEt₂ is often a good choice, promoting the reaction at low temperatures to minimize side reactions.

Experimental Protocol

Experimental Protocol: Synthesis of this compound

-

To a solution of 1-Boc-3-azetidinone (1.0 eq.) in an anhydrous, non-protic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, cool the mixture to -78 °C.

-

Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq.) dropwise, maintaining the low temperature.

-

Stir the mixture for 15-30 minutes at -78 °C.

-

Slowly add a solution of freshly prepared ethyl diazoacetate (1.2-1.5 eq.) in the same solvent dropwise, ensuring the internal temperature remains below -70 °C.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

| Reagent/Solvent | Molar Eq. | Purity | Source |

| 1-Boc-3-azetidinone | 1.0 | As prepared | - |

| Ethyl Diazoacetate | 1.2-1.5 | As prepared | - |

| Boron trifluoride etherate | 1.1 | ≥98% | Commercial |

| Dichloromethane | - | Anhydrous | Commercial |

Table 3: Reagents for the Lewis acid-catalyzed coupling reaction.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following data is based on analogous compounds and typical spectroscopic values for such structures.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.20 (q, J = 7.1 Hz, 2H), 4.15-4.05 (m, 4H), 3.60 (s, 2H), 3.50-3.40 (m, 1H), 1.45 (s, 9H), 1.28 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 202.1, 167.8, 156.0, 80.1, 61.8, 57.5, 49.2, 45.3, 28.4, 14.1.

Note: The spectroscopic data provided is predicted based on the structure and may vary slightly from experimentally obtained values.

Conclusion

This guide has detailed a reliable and scientifically sound methodology for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The synthesis of the starting materials and the core Lewis acid-catalyzed coupling reaction have been presented with a focus on practicality, safety, and mechanistic understanding.

References

- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223.

- Chen, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8.

- Supporting Information for a Wiley-VCH journal article. (2007).

- D'hooghe, M., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.

- Alcaide, B., et al. (2000). Synthesis of novel 4-(1-ethoxycarbonyl-methylidene)-azetidin-2-ones via a Lewis acid-catalyzed reaction of ethyl diazoacetate. Tetrahedron Letters, 41(49), 9615-9619.

- He, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8.

- Organic Syntheses Procedure. Synthesis of Azetidines.

- Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46865-46893.

- Couty, F., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

- Organic Syntheses Procedure.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Magtoof, M. S., & Hassan, Z. S. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR HMQC 1H-13C, Cosy 1H–1H And Mass Spectroscopy. National Journal of Chemistry, 41, 90-105.

- Aggarwal, V. K., et al. (2019). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts. Organic & Biomolecular Chemistry, 17(33), 7733-7740.

- WO2000063168A1 - Synthesis of azetidine derivatives - Google P

- BenchChem. (n.d.).

- D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 10(21), 4995-4998.

- Alcaide, B., et al. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. European Journal of Organic Chemistry, 2003(15), 2853-2859.

- Organic Syntheses Procedure.

- Organic Syntheses Procedure.

- Huminiecki, L., & Gulińska, H. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Journal of Solution Chemistry, 45(9), 1333-1343.

- WO2007017705A1 - Process for the preparation of azetidinones - Google P

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google P

- Padwa, A., & Ku, H. (1980). Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes. Tetrahedron Letters, 21(11), 1009-1012.

- Reddy, D. S., et al. (2007). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols: A Formal Synthesis of Carvedilol.

- Sinicropi, M. S., et al. (2017). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)

- ChemicalBook. (n.d.). 1-Boc-3-azetidinone.

- Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323.

- BLDpharm. (n.d.). Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)

- BLDpharm. (n.d.). Ethyl 3-(2-((tert-butoxycarbonyl)amino)phenyl)

- ChemScene. (n.d.). Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)

- ChemScene. (n.d.). 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid.

- ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) 13C NMR spectrum.

- ChemBK. (n.d.). N-BOC-3-Azetidinone.

- The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structure elucidation of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice. We will delve into a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating structural hypothesis. The guide culminates in a definitive structural confirmation, supported by detailed data interpretation and predictive analysis, ensuring a high degree of scientific integrity.

Introduction: The Significance of Structural Integrity

In the landscape of modern drug discovery, the azetidine scaffold is of paramount importance. Its presence in a molecule can impart favorable physicochemical properties such as improved solubility and metabolic stability. The title compound, this compound, combines this valuable azetidine core with a versatile β-keto ester functionality, making it a highly attractive starting material for the synthesis of complex pharmaceutical agents.

The absolute certainty of a molecule's structure is the bedrock of any research and development program. Ambiguity in structure can lead to erroneous interpretations of biological data, wasted resources, and potential safety concerns. This guide, therefore, emphasizes a rigorous, evidence-based approach to structural analysis, ensuring that the identity of this key building block is beyond reproach.

The Analytical Workflow: A Multi-pronged Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a cohesive and self-validating picture.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: The first step in analyzing an unknown compound is to determine its molecular weight and formula. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and susceptibility to in-source fragmentation with harder ionization techniques. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile and can undergo cleavage under harsh conditions, a phenomenon we must be mindful of during data interpretation.[1][2]

Protocol for High-Resolution Mass Spectrometry (HRMS-ESI):

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in protonation, facilitating the formation of [M+H]⁺ ions.

-

Instrumentation: Utilize an ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.

-

Analysis Mode: Acquire data in positive ion mode.

-

Data Interpretation: Search for the [M+H]⁺ and [M+Na]⁺ adducts. The high mass accuracy of the instrument allows for the unambiguous determination of the elemental composition.

Expected Data and Interpretation:

| Ion | Predicted m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 272.14925 | 272.1495 | < 1 | C₁₃H₂₂NO₅ |

| [M+Na]⁺ | 294.13120 | 294.1314 | < 1 | C₁₃H₂₁NNaO₅ |

| [M-Boc+H]⁺ | 172.09680 | 172.0970 | < 1 | C₈H₁₄NO₃ |

| [M-C₄H₈+H]⁺ (from Boc) | 216.10230 | 216.1025 | < 1 | C₁₀H₁₅NO₅ |

The observation of the exact mass for the protonated molecule confirms the molecular formula C₁₃H₂₁NO₅. The presence of a significant peak at m/z 172.0970, corresponding to the loss of the Boc group (100 Da), is a characteristic fragmentation pattern for N-Boc protected compounds and provides strong evidence for its presence.[3] A smaller peak corresponding to the loss of isobutylene (56 Da) from the Boc group is also anticipated.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the types of chemical bonds, and therefore functional groups, present in a molecule. For our target compound, we expect to see characteristic absorptions for the ester and ketone carbonyls, the carbamate of the Boc group, and C-O bonds.[4][5] The β-keto ester functionality can exist in equilibrium with its enol tautomer, which would present distinct IR bands.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Sample Preparation: A small amount of the neat compound (if an oil) or a finely ground powder is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted from the sample spectrum.

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester carbonyl) |

| ~1715 | Strong | C=O stretch (ketone carbonyl) |

| ~1695 | Strong | C=O stretch (carbamate carbonyl of Boc group) |

| ~1365 | Medium | C-H bend (gem-dimethyl of Boc group) |

| ~1250 & ~1160 | Strong | C-O stretch (asymmetric and symmetric from ester and carbamate)[6] |

The presence of three distinct and strong carbonyl peaks is a key feature. The ester carbonyl typically appears at a higher frequency (~1745 cm⁻¹) than the ketone (~1715 cm⁻¹). The carbamate carbonyl of the Boc group is also expected in this region, often around 1695 cm⁻¹.[7] The strong C-O stretching bands further support the presence of the ester and carbamate functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment of all atoms in the molecule.[8]

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃) and Interpretation:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.20 | q | 2H | H-6 | Methylene of the ethyl ester, split by the methyl group. |

| ~4.10 | t | 2H | H-2, H-4 | Azetidine ring protons adjacent to the nitrogen. |

| ~3.95 | t | 2H | H-2, H-4 | Azetidine ring protons adjacent to the nitrogen. |

| ~3.60 | p | 1H | H-3 | Azetidine ring proton at the point of substitution. |

| ~3.45 | s | 2H | H-8 | Methylene group between the two carbonyls. |

| ~1.45 | s | 9H | H-12 | Nine equivalent protons of the tert-butyl group on the Boc protector. |

| ~1.28 | t | 3H | H-7 | Methyl group of the ethyl ester, split by the adjacent methylene. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃) and Interpretation:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~202.0 | C-9 | Ketone carbonyl carbon. |

| ~167.0 | C-5 | Ester carbonyl carbon. |

| ~156.0 | C-10 | Carbamate carbonyl carbon of the Boc group. |

| ~80.0 | C-11 | Quaternary carbon of the Boc group. |

| ~61.5 | C-6 | Methylene carbon of the ethyl ester. |

| ~58.0 | C-2, C-4 | Azetidine ring carbons adjacent to the nitrogen. |

| ~49.0 | C-8 | Methylene carbon between the carbonyls. |

| ~35.0 | C-3 | Azetidine ring carbon at the point of substitution. |

| ~28.5 | C-12 | Methyl carbons of the Boc group. |

| ~14.2 | C-7 | Methyl carbon of the ethyl ester. |

2D NMR for Unambiguous Connectivity:

Caption: Key 2D NMR correlations for structural confirmation.

-

COSY: Will confirm the coupling between H-6 and H-7 of the ethyl group, and between the azetidine ring protons H-3 and H-2/4.

-

HSQC: Will definitively link each proton signal to its corresponding carbon signal (e.g., H-6 to C-6, H-8 to C-8).

-

HMBC: This is the crucial experiment for piecing together the molecular backbone. We expect to see correlations from the H-8 methylene protons to both the ketone (C-9) and ester (C-5) carbonyls. Additionally, correlations from the azetidine proton H-3 to the ketone carbonyl C-9 will firmly establish the connection of the side chain to the ring.

Conclusion: A Consolidated Structural Assignment

The convergence of data from HRMS, IR, and a full suite of NMR experiments provides an unambiguous and self-validating structural assignment for this compound.

-

HRMS confirms the elemental composition of C₁₃H₂₁NO₅.

-

IR Spectroscopy identifies the key functional groups: an ester, a ketone, and a Boc-carbamate.

-

¹H and ¹³C NMR provide a complete atom inventory and chemical environment information.

-

2D NMR (COSY, HSQC, and HMBC) definitively establishes the connectivity of the atoms, confirming the azetidine ring, the Boc protecting group, and the ethoxy-oxopropanoyl side chain attached at the 3-position of the azetidine ring.

This rigorous, multi-technique approach ensures the highest level of confidence in the structure, a critical requirement for its application in research and drug development.

References

-

Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074. Retrieved from [Link]

-

Mamer, O. A., & Lesimple, P. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(1), 75-84. Retrieved from [Link]

-

Ghosh, A. K., & Kumaragurubaran, N. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(5), 539-548. Retrieved from [Link]

-

Gámez-Montaño, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1039. Retrieved from [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). Retrieved from [Link]

-

Wolf, C. E., et al. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 33(2), 368-374. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from [Link]

-

Bermejo, I. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Retrieved from [Link]

-

Journal of Organic Chemistry. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]

-

Chemcasts. (n.d.). 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. Azetidine(503-29-7) IR Spectrum [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Boc-3-azetidinone(398489-26-4) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 1-BOC-3-(METHOXY)AZETIDINE(429669-07-8) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Boc-3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine [synhet.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] This guide focuses on a specific, functionalized azetidine building block: Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate . This molecule, featuring a protected azetidine ring appended with a reactive β-keto ester moiety, represents a versatile intermediate for the synthesis of more complex heterocyclic systems and potential bioactive agents. Its structure combines the conformational rigidity of the azetidine ring with the synthetic flexibility of the keto-ester group, making it a valuable tool for drug discovery programs.

This document provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol based on established chemical principles, its physicochemical properties, and a discussion of its potential applications in the synthesis of novel therapeutics.

Chemical Identity and Properties

Nomenclature and Identification

-

Systematic Name: 3-Azetidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β-oxo-, ethyl ester[2]

-

Common Name: 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

-

Alternative Name: Ethyl β-oxo-1-Boc-3-azetidinepropanoate[3]

-

CAS Number: 1025029-60-0[4]

-

Molecular Formula: C₁₃H₂₁NO₅[4]

-

Molecular Weight: 271.31 g/mol [4]

Physicochemical Properties

Quantitative data for this specific compound is not extensively published in peer-reviewed literature. The following table summarizes key properties derived from supplier information and computational predictions.

| Property | Value | Source |

| Molecular Weight | 271.31 g/mol | Calculated |

| Molecular Formula | C₁₃H₂₁NO₅ | [4] |

| Appearance | Off-white to yellow solid or oil | Typical |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMSO) | Predicted |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

Synthesis and Mechanism

A robust method would be the acylation of an organozinc reagent, which is known for its functional group tolerance.

Proposed Synthetic Pathway

The proposed synthesis proceeds in two main steps from commercially available 1-Boc-3-iodoazetidine.

Caption: Proposed synthetic pathway for Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate.

Detailed Experimental Protocol

Step 1: Preparation of {1-[(tert-butoxy)carbonyl]azetidin-3-yl}(iodo)zinc

This protocol is adapted from standard procedures for the preparation of organozinc reagents.

-

To a solution of 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous THF cooled to -78 °C under an argon atmosphere, add tert-butyllithium (1.1 equiv, 1.7 M solution in pentane) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of zinc chloride (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour. The resulting solution of {1-[(tert-butoxy)carbonyl]azetidin-3-yl}(iodo)zinc is used directly in the next step.

Step 2: Palladium-Catalyzed Acylation

This step utilizes a Negishi-type coupling to form the C-C bond.

-

To the freshly prepared solution of {1-[(tert-butoxy)carbonyl]azetidin-3-yl}(iodo)zinc from Step 1, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.05 equiv) and tri-tert-butylphosphine (0.1 equiv).

-

Add ethyl 3-chloro-3-oxopropanoate (ethyl malonyl chloride, 1.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate.

Mechanistic Insights

The key transformation is the palladium-catalyzed cross-coupling reaction. The catalytic cycle is believed to proceed via:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the ethyl 3-chloro-3-oxopropanoate to form a Pd(II) species.

-

Transmetalation: The organozinc reagent transfers the N-Boc-3-azetidinyl group to the palladium center, displacing the chloride.

-

Reductive Elimination: The desired product is formed by reductive elimination from the Pd(II) intermediate, regenerating the Pd(0) catalyst.

The use of a phosphine ligand like tri-tert-butylphosphine is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient itself but serves as a versatile building block. Its utility stems from the two key structural motifs: the N-Boc protected azetidine ring and the β-keto ester functionality.

The Azetidine Scaffold

The incorporation of an azetidine ring into a drug candidate can confer several advantages:

-

Vectorial Exit Point: The rigid, four-membered ring provides a well-defined exit vector for substituents, allowing for precise exploration of chemical space.

-

Improved Physicochemical Properties: Compared to larger rings like pyrrolidine or piperidine, the azetidine moiety can lead to increased aqueous solubility and reduced lipophilicity.

-

Metabolic Stability: The strained ring system can be more resistant to metabolic degradation at certain positions.

-

Novelty and Patentability: The use of less common scaffolds like azetidine can lead to novel chemical entities with distinct intellectual property profiles.[1]

The β-Keto Ester Functionality

The β-keto ester group is a classic tool in organic synthesis, enabling a wide range of subsequent chemical transformations:

-

Synthesis of Heterocycles: It can be used as a precursor for the synthesis of various five- and six-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines through condensation reactions with dinucleophiles (e.g., hydrazine, hydroxylamine, urea).

-

Further Functionalization: The acidic α-proton allows for easy alkylation, and the ketone can be reduced or converted to other functional groups.

-

Decarboxylation: The ester can be hydrolyzed and the resulting β-keto acid can be decarboxylated to afford a 3-acetylazetidine derivative.

Caption: Potential synthetic applications of the title compound in generating diverse molecular scaffolds.

Conclusion

Ethyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate is a valuable, albeit not extensively documented, synthetic intermediate. Its chemical structure, combining the desirable properties of the azetidine ring with the synthetic versatility of a β-keto ester, positions it as a powerful tool for medicinal chemists. The proposed synthetic route offers a reliable method for its preparation, opening the door to the exploration of novel chemical space in the quest for new therapeutic agents. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the utility of such specialized building blocks is expected to increase significantly.

References

-

Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-oxohexanoate. Retrieved from [Link]

-

Singh, U. P., & Singh, R. K. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. [Link]

Sources

1H NMR spectrum of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule as revealed by ¹H NMR spectroscopy. We will explore the theoretical basis for the expected chemical shifts, multiplicities, and coupling constants for each proton environment within the molecule. Furthermore, this guide presents a detailed, field-proven protocol for sample preparation, data acquisition, and processing to obtain a high-resolution spectrum. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. Visual aids, including a detailed workflow and a molecular structure diagram, are provided to enhance understanding.

Introduction: The Structural Significance of a Substituted Azetidine

This compound is a substituted heterocyclic compound featuring a strained four-membered azetidine ring. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules, including antibiotics.[1] The molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl malonyl substituent at the 3-position of the azetidine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[2][3] For a molecule with the complexity of this compound, ¹H NMR provides critical information regarding the electronic environment of each proton, their spatial relationships through spin-spin coupling, and the relative number of protons in each environment.[4][5] This guide will serve as an in-depth reference for understanding and predicting the ¹H NMR spectrum of this compound.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure to identify all chemically non-equivalent protons.

Caption: Labeled structure of the target molecule.

The molecule possesses several distinct proton environments:

-

Boc Group (f): Nine equivalent protons of the tert-butyl group.

-

Azetidine Ring (a, b, c, d, e): One proton at the C3 position (c), and two pairs of diastereotopic protons at the C2 (a, b) and C4 (d, e) positions.

-

Malonyl Methylene (g): Two protons on the carbon situated between two carbonyl groups.

-

Ethyl Ester Group (h, i): A methylene group (h) and a methyl group (i).

Predicted ¹H NMR Spectral Data

The chemical shift of a proton is determined by its local electronic environment.[6] Electronegative atoms and unsaturated groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[6] The predicted ¹H NMR data is summarized in the table below, assuming the spectrum is recorded in CDCl₃.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| f | Boc-C(CH ₃)₃ | 1.4 - 1.5 | Singlet (s) | 9H | These nine protons are chemically equivalent and located in a shielded, aliphatic environment with no adjacent protons for coupling. This results in a sharp, intense singlet.[7] |

| i | -OCH₂CH ₃ | 1.2 - 1.3 | Triplet (t) | 3H | These protons are coupled to the two adjacent methylene protons (h), resulting in a triplet (n+1 rule, where n=2).[8][9] |

| g | -C(=O)CH ₂C(=O)- | ~3.4 | Singlet (s) | 2H | These protons are alpha to two electron-withdrawing carbonyl groups, causing a significant downfield shift. They are chemically equivalent and have no adjacent protons, hence they appear as a singlet. |

| c | Azetidine C³-H | 3.8 - 4.2 | Multiplet (m) | 1H | This methine proton is coupled to the four protons on C2 and C4 of the azetidine ring, leading to a complex multiplet. Its position is downfield due to the adjacent electron-withdrawing malonyl group. |

| a, b, d, e | Azetidine C²,⁴-H ₂ | 4.0 - 4.5 | Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing nitrogen atom of the Boc-protected amine. The protons on C2 and C4 are diastereotopic and will likely appear as complex, overlapping multiplets due to geminal and vicinal coupling with each other and the C3 proton.[10] |

| h | -OCH ₂CH₃ | 4.1 - 4.2 | Quartet (q) | 2H | These protons are deshielded by the adjacent oxygen atom. They are coupled to the three neighboring methyl protons (i), resulting in a quartet (n+1 rule, where n=3).[8][11] |

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Adherence to a rigorous experimental protocol is paramount for obtaining high-quality, reproducible NMR data. The following section outlines a validated workflow for the analysis of this compound.

Workflow Diagram

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of the purified compound. The concentration should be sufficient to achieve a good signal-to-noise ratio.[12]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for this type of molecule. Use approximately 0.6-0.7 mL of the solvent.[13]

-

Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial.

-

Filtration: To obtain a high-resolution spectrum, the solution must be free of any particulate matter which can disrupt the magnetic field homogeneity.[14] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13][14]

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm), unless the solvent peak is used for referencing.[8]

-

-

Data Acquisition:

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines and good resolution.[12]

-

Tuning and Matching: Tune and match the probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay (D1) of 1-2 seconds to allow for near-complete relaxation of the protons between pulses, ensuring accurate integration.

-

-

-

Data Processing:

-

Fourier Transformation: The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain via a Fourier transform.[15][16]

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.[17]

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.[17][18]

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[7]

-

Integration: Integrate the area under each signal. The integral values are proportional to the number of protons giving rise to that signal.[2][19]

-

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The characteristic singlet of the Boc group, the triplet and quartet of the ethyl ester, the singlet of the active methylene group, and the complex multiplets of the azetidine ring protons all serve as diagnostic fingerprints for the molecule's identity and purity. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-resolution spectra for accurate structural confirmation and further studies. This comprehensive understanding is essential for professionals engaged in the synthesis and application of novel azetidine-based compounds in drug discovery and development.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Morris, G. A. (2017). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

S. A. Sap. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Data Processing. Retrieved from [Link]

-

Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, October 27). Splitting of ethyl ester proton NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, October 20). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Retrieved from [Link]

-

YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

-

Nanalysis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2023, September 10). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. compoundchem.com [compoundchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. sites.bu.edu [sites.bu.edu]

- 14. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 16. youtube.com [youtube.com]

- 17. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 18. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 19. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide to the ¹³C NMR Spectroscopic Analysis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the novel synthetic building block, 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine. As a valuable intermediate in medicinal chemistry, precise characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and guiding further synthetic transformations. This document outlines the predicted ¹³C NMR spectral data, provides a robust experimental protocol for data acquisition, and offers insights into the structural assignment of the carbon signals, grounded in established spectroscopic principles.

Introduction: The Structural Significance of this compound

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery due to their ability to impart desirable physicochemical properties, such as improved metabolic stability and aqueous solubility, to lead compounds.[1][2] The subject of this guide, this compound, incorporates a versatile malonate-derived side chain, rendering it a highly useful scaffold for the synthesis of more complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group ensures stability during handling and allows for selective deprotection and further functionalization of the azetidine nitrogen. Accurate spectroscopic characterization, particularly through ¹³C NMR, is a critical step in verifying the successful synthesis and purity of this compound.

Predicted ¹³C NMR Data and Structural Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds reported in the literature, including N-Boc-azetidine derivatives and ethyl malonate derivatives.[3][4][5][6] The assignments are made with respect to the molecular structure illustrated below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Boc Group | ||

| C=O (Boc) | ~155-157 | Typical range for carbamate carbonyls.[7] |

| C(CH₃)₃ | ~80 | Quaternary carbon of the Boc group.[3][7] |

| C(CH₃)₃ | ~28 | Methyl carbons of the Boc group.[3][7] |

| Azetidine Ring | ||

| CH₂ (C2, C4) | ~46-50 | Methylene carbons adjacent to the nitrogen in a Boc-protected azetidine ring.[3] |

| CH (C3) | ~35-40 | Methine carbon of the azetidine ring, shifted downfield due to the attached propanoyl group. |

| Propanoyl Side Chain | ||

| C=O (ester) | ~168-172 | Ester carbonyl carbon. |

| CH₂ (propanoyl) | ~45-50 | Methylene carbon of the propanoyl side chain. |

| OCH₂CH₃ | ~61 | Methylene carbon of the ethoxy group. |

| OCH₂CH₃ | ~14 | Methyl carbon of the ethoxy group. |

Molecular Structure with Carbon Numbering:

Caption: Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining high-quality ¹³C NMR data for this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Instrumentation:

-

Sample: 10-20 mg of this compound

-

Solvent: Deuterated chloroform (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. The line width of the TMS proton signal should be less than 0.5 Hz.

-

-

¹³C NMR Data Acquisition:

-

Set the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

-

Set the number of scans to a sufficient value to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum by setting the chemical shift of the CDCl₃ triplet to 77.16 ppm.[7]

-

Integrate the peaks and perform peak picking to determine the chemical shifts.

-

Workflow Diagram:

Caption: Experimental workflow for ¹³C NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR characterization of this compound. The predicted chemical shifts, coupled with the detailed experimental protocol, offer a robust framework for scientists to confidently verify the structure and purity of this important synthetic intermediate. Adherence to the outlined procedures will ensure the generation of high-quality, reproducible NMR data, which is fundamental to the advancement of research and development in medicinal chemistry.

References

- 1. jmchemsci.com [jmchemsci.com]

- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. Diethyl ethylmalonate(133-13-1) 13C NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 6. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

mass spectrometry analysis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a key building block in medicinal chemistry and drug development. Designed for researchers and scientists, this document moves beyond procedural outlines to explore the causal logic behind analytical choices, ensuring a robust and reproducible methodology. We will delve into ionization strategies, predictable fragmentation pathways, and the interpretation of mass spectral data, grounded in established chemical principles.

Introduction to the Analyte

This compound (Molecular Formula: C₁₃H₂₁NO₅, Molecular Weight: 271.31 g/mol ) is a structurally complex molecule featuring three key functional regions that dictate its behavior in a mass spectrometer:

-

N-Boc Protected Azetidine Ring: A four-membered heterocyclic amine protected by a bulky tert-butoxycarbonyl (Boc) group. This group is thermally labile and prone to characteristic fragmentation.

-

Beta-Keto Ester System: A highly functionalized side chain containing two carbonyl groups and an ethyl ester, which provides multiple sites for ionization and fragmentation.

-

Saturated Heterocycle: The azetidine ring itself, which can undergo ring-opening under sufficient energetic input.

Understanding the interplay of these regions is paramount for accurate structural elucidation and purity assessment. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as an indispensable tool for this purpose.

Foundational Strategy: Ionization Method Selection

For a polar, non-volatile molecule of this nature, Electrospray Ionization (ESI) is the method of choice. Unlike harsher techniques like Electron Ionization (EI), ESI is a "soft" ionization method that imparts minimal internal energy to the analyte during the ionization process. This preserves the intact molecule, allowing for the confident determination of the molecular weight via the molecular ion.

Causality Behind the Choice: The primary goal is to observe the protonated molecule, [M+H]⁺, or other adducts like [M+Na]⁺. ESI excels at this by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until Coulombic repulsion ejects analyte ions into the gas phase. The presence of a basic nitrogen atom in the azetidine ring makes the molecule readily susceptible to protonation in positive-ion mode ESI, which will be the focus of this guide.

The Experimental Workflow: From Sample to Spectrum

A successful analysis relies on a logical and well-controlled workflow. The following diagram and protocol outline a robust process for analyzing this compound.

Caption: A typical LC-MS workflow for the analysis of this compound.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

- Prepare a stock solution of the analyte at 1 mg/mL in methanol.

- Create a working solution by diluting the stock solution to 10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions.

- Transfer the working solution to an appropriate autosampler vial.

2. Liquid Chromatography (for purity analysis and desalting):

- Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

- Ionization Mode: ESI, Positive.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 120 °C.

- Desolvation Gas (N₂) Flow: 800 L/hr.

- Desolvation Temperature: 350 °C.

- MS Scan Range: m/z 100–500.

- MS/MS Analysis:

- Precursor Ion: Isolate the [M+H]⁺ ion (m/z 272.1).

- Collision Gas: Argon.

- Collision Energy: Ramp from 10-30 eV to observe the evolution of fragment ions. This allows for the capture of both low-energy (e.g., loss of Boc group) and high-energy (e.g., ring cleavage) fragmentations.

Decoding the Spectrum: Fragmentation Pathways

The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 272.1) produces a rich fragmentation pattern. The cleavages are not random; they occur at chemically logical sites, primarily driven by the stability of the resulting fragment ions and neutral losses.

Primary Fragmentation Pathways of the N-Boc Group

The Boc group is notoriously labile and its fragmentation is a diagnostic hallmark. Upon CID, it readily undergoes cleavage in two primary ways.[1][2][3]

-

Loss of Isobutylene: A neutral loss of 56.06 Da (C₄H₈) via a six-membered ring transition state, often likened to a McLafferty rearrangement, yields a carbamic acid intermediate which can then lose CO₂.[4] This pathway results in an abundant fragment ion.

-

[M+H]⁺ → [M+H - 56]⁺

-

-

Loss of the entire Boc group: A neutral loss of 100.05 Da (C₅H₈O₂) results from the cleavage of the N-C bond.

-

[M+H]⁺ → [M+H - 100]⁺

-

-

Formation of tert-butyl cation: Direct cleavage can also produce the highly stable tert-butyl cation.

-

m/z 57.07 (C₄H₉⁺)

-

Fragmentation of the Beta-Keto Ester Side Chain

The side chain offers additional, predictable cleavage points, characteristic of beta-keto esters.[5][6]

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is common.[7]

-

Loss of the ethoxy group: A radical loss of ·OC₂H₅ (45.03 Da).

-

Loss of ethanol: A neutral loss of C₂H₅OH (46.04 Da).

-

Cleavage between carbonyls: This can lead to the formation of an acylium ion.

-

The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion.

Caption: Predicted major fragmentation pathways for protonated this compound.

Data Summary and Interpretation

The expected ions in the mass spectrum are summarized below. The presence of these ions, particularly the characteristic losses from the Boc group, provides a high degree of confidence in the structural assignment.

| m/z (Monoisotopic) | Proposed Formula | Description | Neutral Loss |

| 272.1441 | C₁₃H₂₂NO₅⁺ | [M+H]⁺ | - |

| 294.1260 | C₁₃H₂₁NNaO₅⁺ | [M+Na]⁺ | - |

| 216.0815 | C₉H₁₄NO₅⁺ | Loss of isobutylene from Boc group | C₄H₈ (56.06 Da) |

| 172.0917 | C₈H₁₄NO₃⁺ | Loss of the entire Boc group | C₅H₈O₂ (100.05 Da) |

| 226.1074 | C₁₁H₁₆NO₄⁺ | Loss of ethanol from ethyl ester | C₂H₅OH (46.04 Da) |

| 128.0550 | C₆H₈NO₂⁺ | Fragment from side-chain cleavage after Boc loss | - |

| 57.0704 | C₄H₉⁺ | tert-butyl cation | - |

Trustworthiness of the Protocol: This methodology is self-validating. The observation of the accurate mass of the molecular ion ([M+H]⁺ at m/z 272.1441 in a high-resolution instrument) confirms the elemental composition. The subsequent MS/MS analysis should reveal the diagnostic neutral losses of 56 Da and 100 Da. The presence of the m/z 57 fragment further corroborates the existence of the Boc protecting group. The combination of these data points provides an unambiguous identification of the target compound.

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of structure-directed fragmentation. By selecting a soft ionization technique like ESI, the intact molecular ion can be readily observed. Subsequent tandem mass spectrometry (MS/MS) experiments provide a wealth of structural information, with fragmentation being dominated by the predictable and characteristic losses associated with the N-Boc protecting group and the beta-keto ester side chain. The protocols and fragmentation schemes detailed in this guide provide a robust framework for researchers to confidently identify and characterize this important chemical entity, ensuring data integrity in synthetic and developmental workflows.

References

-

Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. (2006). ResearchGate. Available at: [Link]

-

Gajulapati, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Reddy, P. N., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Vandewalle, M., et al. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Available at: [Link]

-

Mass Spectra of β-Keto Esters. (1972). ResearchGate. Available at: [Link]

-

Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. Available at: [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

McLafferty Rearrangement discussion on Reddit. (2023). Reddit. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (n.d.). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. reddit.com [reddit.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine

This guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-3-(3-ethoxy-3-oxopropanoyl)azetidine, a key intermediate in pharmaceutical and organic synthesis. Given the absence of extensive published solubility data for this specific molecule, this document integrates theoretical principles with established experimental methodologies to empower researchers in drug development and chemical synthesis. We will explore the molecular structure's influence on solubility, predict its behavior in common laboratory solvents, and provide detailed protocols for empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] An analysis of the molecular structure of this compound is crucial for understanding its solubility profile.

Key Structural Features:

-

Tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly increases the lipophilicity of the molecule.[2] The tert-butyl group contributes to solubility in nonpolar solvents.[2]

-

Azetidine Ring: A four-membered heterocyclic amine, which, when N-substituted with the Boc group, has reduced polarity compared to the free amine.

-

Ethoxy-oxopropanoyl Side Chain: This portion of the molecule contains two ester functional groups. Esters are generally considered to be of moderate polarity.[3] The carbonyl oxygens can act as hydrogen bond acceptors.

Intermolecular Forces and Solubility:

The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and solvent molecules.[4] For this compound, the primary interactions will be:

-

Van der Waals Forces: Dominant in nonpolar solvents, these interactions will be significant due to the large nonpolar surface area of the Boc group and the hydrocarbon portions of the side chain.

-

Dipole-Dipole Interactions: The ester groups introduce polar regions in the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors (like O-H or N-H), the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, potentially leading to solubility in protic solvents.[4][5]

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a qualitative prediction of solubility in various classes of solvents can be made. These predictions serve as a starting point for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High to Moderate | The significant nonpolar character imparted by the Boc group and alkyl chains should facilitate dissolution in nonpolar solvents. Diethyl ether, being slightly polar, is also expected to be a good solvent. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the ester groups. The polar carbamate moiety of the Boc group also enhances solubility in polar aprotic solvents.[2] Boc-protected amino acids often show good solubility in solvents like Dichloromethane, DMSO, and Ethyl Acetate.[6][7] |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule's ability to act as a hydrogen bond acceptor may allow for some solubility in alcohols. However, the large nonpolar regions are likely to limit solubility, especially in water. Esters with significant hydrophobic character generally have limited solubility in water.[3] For instance, diethyl malonate is only slightly miscible with water.[8][9] |

Experimental Determination of Solubility

Qualitative Solubility Assessment

This method provides a quick and efficient way to categorize the compound's solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., hexane, toluene, diethyl ether, DCM, ethyl acetate, acetone, THF, DMF, DMSO, methanol, ethanol, water)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record your observations for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

For applications requiring precise solubility values (e.g., in g/L or mol/L), a gravimetric method can be employed.[2]

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials with caps

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

Pre-weighed vials for evaporation

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a scintillation vial. The presence of undissolved solid is crucial.

-

Equilibrate the mixture at a specific temperature (e.g., 25 °C) using a shaker or water bath for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully withdraw a known volume of the supernatant using a syringe, avoiding any solid particles.

-

Filter the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Weight of dried solute (g)) / (Volume of filtered solution (L))

Data Presentation and Interpretation

The results of the solubility experiments should be systematically recorded.

Table for Qualitative Solubility Data:

| Solvent | Polarity | Observation (Soluble/Partially Soluble/Insoluble) |

| Hexane | Nonpolar | |

| Toluene | Nonpolar | |

| Diethyl Ether | Nonpolar | |

| Dichloromethane | Polar Aprotic | |

| Ethyl Acetate | Polar Aprotic | |

| Acetone | Polar Aprotic | |

| Tetrahydrofuran | Polar Aprotic | |

| Dimethylformamide | Polar Aprotic | |

| Dimethyl Sulfoxide | Polar Aprotic | |

| Methanol | Polar Protic | |

| Ethanol | Polar Protic | |

| Water | Polar Protic |

Table for Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

Visualizing the Solubility Workflow

The process of predicting and determining solubility can be visualized as a logical workflow.

Caption: A flowchart illustrating the workflow from theoretical prediction to experimental determination of solubility.

Conclusion

References

- How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange.

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). YouTube.

- Solubility of organic compounds (video). Khan Academy.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- Diethyl ethylmalonate - Solubility of Things. Solubility of Things.

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

- Diethyl malonate CAS 105-53-3. Deshang Chemical.

- 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6. ChemicalBook.

- Ethyl malonate. ChemBK.

- 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6. ChemicalBook.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]

- 7. 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6 [m.chemicalbook.com]

- 8. deshangchemical.com [deshangchemical.com]

- 9. chembk.com [chembk.com]